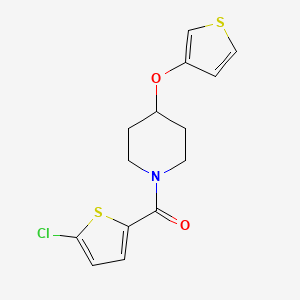

(5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Description

The compound "(5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone" is a heterocyclic methanone derivative featuring a piperidine core substituted with thiophen-3-yloxy and 5-chlorothiophen-2-yl groups. Its structure combines aromatic thiophene rings, a piperidine moiety, and a ketone functional group, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S2/c15-13-2-1-12(20-13)14(17)16-6-3-10(4-7-16)18-11-5-8-19-9-11/h1-2,5,8-10H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQOTBGFOAJJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivatives and the piperidine ring. One common approach is the reaction of 5-chlorothiophene-2-carboxylic acid with 4-(thiophen-3-yloxy)piperidine under specific conditions, such as using coupling reagents like DCC (Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.

Reduction: : Reducing the thiophene ring or the piperidine ring.

Substitution: : Replacing the chlorine atom on the thiophene ring with other functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) .

Reduction: : Employing reducing agents such as LiAlH4 (Lithium aluminium hydride) .

Substitution: : Utilizing nucleophiles like Grignard reagents or alkyl lithium compounds .

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Reduced thiophenes and piperidines.

Substitution: : Various substituted thiophenes.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general comparisons can be drawn with structurally analogous methanone derivatives and heterocyclic systems.

Table 1: Structural and Functional Comparisons

Key Observations:

Core Heterocycle Differences :

- The target compound uses a piperidine core, while the compound in uses a piperazine core. Piperazine derivatives often exhibit enhanced solubility due to the additional nitrogen atom, whereas piperidine-based compounds may display distinct conformational flexibility .

- The substitution pattern (thiophen-3-yloxy vs. triazole-pyrimidine in ) influences electronic properties and target binding affinity.

Biological Activity: The compound in includes a triazole-pyrimidine group, which is commonly associated with kinase inhibition. In contrast, the target compound’s thiophene-chlorine substituents may favor interactions with hydrophobic enzyme pockets. Sulforaphane () operates via a distinct mechanism (enzyme blockade), highlighting how non-heterocyclic compounds can achieve similar therapeutic goals .

Synthetic Routes: Methanone derivatives in were synthesized via nucleophilic substitution in isopropyl alcohol with HCl/dioxane . The target compound may require analogous conditions, but steric hindrance from the bulkier thiophene substituents could necessitate optimized reaction parameters.

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a synthetic derivative featuring a unique structural combination of a chlorinated thiophene and a piperidine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure can be represented as follows:

This compound consists of:

- A 5-chlorothiophene moiety, which contributes to its biological activity through interactions with various biological targets.

- A piperidine ring that enhances its binding properties to receptors and enzymes.

The mechanism of action for this compound involves:

- Receptor Interaction : The piperidine component is known to interact with neurotransmitter receptors, potentially modulating their activity.

- Enzyme Modulation : The chlorinated thiophene ring may enhance the compound's affinity for specific enzymes, impacting metabolic pathways within cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties. The presence of the thiophene rings is crucial for this activity due to their ability to disrupt bacterial cell membranes.

Antimalarial Potential

The compound has been investigated for its antimalarial properties. Thiophene derivatives have been noted for their ability to inhibit the growth of Plasmodium species, the causative agents of malaria. The precise mechanism is thought to involve interference with the parasite's metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antimalarial | Inhibits growth of Plasmodium species | |

| Enzyme Inhibition | Modulates receptor activity |

Case Study: Antimicrobial Efficacy

A study evaluating the antibacterial activity of related piperidine derivatives found that modifications in the thiophene moiety significantly influenced efficacy. For example, compounds with additional halogen substitutions showed enhanced activity against Staphylococcus aureus, indicating that this compound could be optimized for better antimicrobial performance through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.